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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing CRISPR-Cas9 technology
for the elucidation of resistance mechanisms to the novel antifungal agent, Fosmanogepix.
The protocols detailed herein are intended to facilitate the identification and validation of
genetic factors contributing to both target-based and non-target-based resistance in pathogenic
fungi.

Introduction to Fosmanogepix and Resistance

Fosmanogepix is a first-in-class antifungal agent that, after conversion to its active moiety
Manogepix, inhibits the fungal enzyme Gwtl.[1][2] This enzyme is crucial for an early step in
the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway, a process essential for the
proper localization of proteins to the fungal cell wall.[3][4] Disruption of this pathway leads to
fungal cell death.[2] While Fosmanogepix has shown broad-spectrum activity, including
against some drug-resistant strains, understanding potential resistance mechanisms is critical
for its long-term clinical success.[3][5]

Resistance to antifungal agents can arise through two primary mechanisms:

o Target-based resistance: Alterations in the drug's target protein, in this case, Gwtl, can
reduce the binding affinity of the drug, thereby diminishing its inhibitory effect.
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» Non-target-based resistance: Mechanisms that do not involve alteration of the drug target
can also confer resistance. These can include increased drug efflux, alterations in the drug
uptake, or modifications of the cell wall that prevent the drug from reaching its target.[3][6]

CRISPR-Cas9 technology offers a powerful and precise tool to investigate these resistance
mechanisms by enabling targeted gene knockouts, introduction of specific mutations, and
genome-wide screening to identify novel resistance genes.[7][8][9]

Known and Putative Resistance Mechanisms to
Fosmanogepix

Several studies have begun to identify specific genetic alterations that can lead to reduced
susceptibility to Manogepix. This information is crucial for designing targeted CRISPR-Cas9
experiments.

Target-Based Resistance: Gwtl Mutations

Mutations in the GWT1 gene have been identified as a primary mechanism of resistance to
Manogepix. These mutations are thought to impede the binding of the drug to the Gwtl

enzyme.
. o Fold Increase in
Fungal Species Mutation in Gwtl e Reference
Candida glabrata V163A 32-fold [2]
Candida albicans V162A (heterozygous)  16-fold [2]
Saccharomyces o
o V168A Reduced susceptibility  [1][2]
cerevisiae

Non-Target-Based Resistance: Efflux Pump
Upregulation

Increased expression of drug efflux pumps can reduce the intracellular concentration of an
antifungal agent, leading to resistance. Mutations in transcription factors that regulate these
pumps have been implicated in reduced susceptibility to Manogepix.
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Transcription
Fungal Efflux Pump(s) Fold Increase
] Factor ] Reference
Species . Upregulated in MIC
Mutation

Gain-of-function

Candida albicans CDR11, SNQ2 - [3]
in ZCF29
Candida Mitochondrial
o _ MDR1 - [3]
parapsilosis deletion
) ) Mutation in Reduced
Candida auris CDR1 o [6]
TAC1B susceptibility
] Mutation in CDR1, PDH1, Reduced
Candida glabrata o [6]
PDR1 SNQ2 susceptibility

Note: The fold increase in Minimum Inhibitory Concentration (MIC) can vary depending on the

specific strain and experimental conditions.

Signaling Pathways and Resistance Mechanisms

The following diagrams illustrate the mechanism of action of Fosmanogepix and the known
resistance pathways.
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Caption: Fosmanogepix action and target-based resistance.
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Caption: Non-target-based resistance via efflux pumps.

Experimental Protocols

The following protocols provide a framework for using CRISPR-Cas9 to study Fosmanogepix
resistance.

Protocol 1: Generation of a Targeted Gwtl Mutant in
Candida albicans

This protocol describes the creation of a specific point mutation in the GWT1 gene of C.
albicans to validate its role in Manogepix resistance.

1. Materials:
e C. albicans wild-type strain (e.g., SC5314)

¢ CRISPR-Cas9 plasmid for C. albicans (e.g., pv1093)[10]
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Primers for sgRNA cloning and repair template generation
Repair template oligonucleotide with the desired mutation (e.g., V162A)
Transformation reagents (e.g., lithium acetate, PEG)
Selective media (e.g., YPD with nourseothricin)
Manogepix for susceptibility testing
. SJRNA Design and Cloning:

Design a 20-nucleotide single guide RNA (sgRNA) targeting a region near the desired
mutation site in the GWT1 gene. Ensure the target site is followed by a protospacer adjacent
motif (PAM) sequence (NGG).[10]

Synthesize oligonucleotides for the sgRNA and clone them into the C. albicans CRISPR-
Cas9 plasmid according to the plasmid manufacturer's instructions.

. Repair Template Design:

Design a single-stranded oligodeoxynucleotide (ssODN) of approximately 100-120
nucleotides to serve as the repair template.

The ssODN should contain the desired point mutation (e.g., V162A) flanked by 40-60
nucleotides of homology to the GWT1 locus on either side of the Cas9-induced double-
strand break.

. Transformation:
Prepare competent C. albicans cells.

Co-transform the CRISPR-Cas9 plasmid containing the GWT1-targeting sgRNA and the
ssODN repair template into the wild-type C. albicans strain using a standard transformation
protocol.[11]

Plate the transformation mixture on selective media to isolate transformants containing the
CRISPR-Cas9 plasmid.
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5. Mutant Verification:

¢ Isolate genomic DNA from the transformants.

o Perform PCR amplification of the targeted region of the GWT1 gene.

e Sequence the PCR product to confirm the presence of the desired point mutation.
6. Phenotypic Analysis:

o Perform antifungal susceptibility testing (e.g., broth microdilution or disk diffusion) with
Manogepix to compare the MIC of the generated mutant to the wild-type strain.

» A significant increase in the MIC for the mutant strain confirms the role of the introduced
mutation in conferring resistance.

Protocol 2: Genome-Wide CRISPR-Cas9 Knockout
Screen to Identify Novel Resistance Genes

This protocol outlines a pooled CRISPR-Cas9 knockout screen to identify genes whose loss
confers resistance to Fosmanogepix.

1. Materials:

e Fungal strain of interest (e.g., C. albicans, Aspergillus fumigatus)

o Genome-wide sgRNA library for the chosen fungal species

o Cas9-expressing fungal strain

 Lentivirus production system (if applicable for sgRNA library delivery)
» Fosmanogepix

» High-throughput sequencing platform

2. sgRNA Library Transduction/Transformation:
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Introduce the pooled sgRNA library into the Cas9-expressing fungal strain. The method of
introduction will depend on the fungal species and the library format (e.g., electroporation,
viral transduction).[12][13]

Ensure a low multiplicity of infection (MOI) to favor one sgRNA per cell.

. Fosmanogepix Selection:

Culture the population of fungal cells containing the sgRNA library in the presence of a
selective concentration of Fosmanogepix. This concentration should be sufficient to inhibit
the growth of wild-type cells.

Maintain the culture for a sufficient period to allow for the enrichment of resistant mutants.

A parallel culture without Fosmanogepix should be maintained as a control.

. Identification of Enriched sgRNAs:

Isolate genomic DNA from both the Fosmanogepix-treated and control populations.

Amplify the sgRNA-encoding regions from the genomic DNA using PCR.

Perform high-throughput sequencing of the amplified sgRNA cassettes.

. Data Analysis:

Align the sequencing reads to the sgRNA library to determine the frequency of each sgRNA
in both populations.

Identify sgRNAs that are significantly enriched in the Fosmanogepix-treated population
compared to the control. These sgRNAs target genes whose knockout potentially confers
resistance.

. Hit Validation:

For high-priority candidate genes, individually generate knockout mutants using the targeted
CRISPR-Cas9 protocol (Protocol 1).
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» Confirm the resistance phenotype of the individual knockout mutants through antifungal
susceptibility testing.[14]

o Further characterization of the validated hits can elucidate the underlying resistance
mechanisms.

Experimental Workflow Diagrams

© 2025 BenchChem. All rights reserved. 9/13 Tech Support


https://www.revvity.com/blog/mastering-screening-validating-and-following-hits-loss-function-screens
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667579?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Workflow for Generating a Targeted Gwt1l Mutant

sgRNA Design & Cloning Repair Template Design

'

Co-transformation into Fungal Cells

'

Selection of Transformants

'

Mutant Verification (PCR & Sequencing)

'

Phenotypic Analysis (MIC Testing)

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667579?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Workflow for a Genome-Wide CRISPR-Cas9 Screen
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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